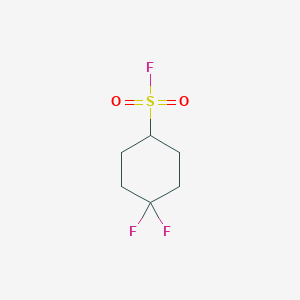

4,4-Difluorocyclohexane-1-sulfonyl fluoride

Description

4,4-Difluorocyclohexane-1-sulfonyl fluoride is a fluorinated cyclohexane derivative featuring a sulfonyl fluoride group at the 1-position and two fluorine atoms at the 4,4-positions of the cyclohexane ring. Its stability and reactivity are influenced by the electron-withdrawing sulfonyl fluoride group and the steric/electronic effects of the difluorinated cyclohexane backbone .

Properties

Molecular Formula |

C6H9F3O2S |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

4,4-difluorocyclohexane-1-sulfonyl fluoride |

InChI |

InChI=1S/C6H9F3O2S/c7-6(8)3-1-5(2-4-6)12(9,10)11/h5H,1-4H2 |

InChI Key |

PQYHXBGLAHNHOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1S(=O)(=O)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorocyclohexane-1-sulfonyl fluoride typically involves the fluorination of cyclohexane derivatives followed by sulfonylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and efficient sulfonylation reagents is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclohexane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.

Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and other hydride donors are used for reduction.

Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents.

Major Products

The major products formed from these reactions include substituted cyclohexane derivatives, sulfonic acids, and reduced cyclohexane compounds .

Scientific Research Applications

4,4-Difluorocyclohexane-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Difluorocyclohexane-1-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical processes .

Comparison with Similar Compounds

4,4-Difluorocyclohex-1-ene-1-sulfonyl Fluoride (5d)

- Structural Differences : Contains a double bond (alkenyl group) in the cyclohexane ring, making it an unsaturated analog.

- Synthesis : Prepared via palladium-catalyzed reactions using alkenyl triflates and sulfonyl fluoride precursors, with heating steps critical for yield optimization .

- Applications : More suited for conjugation reactions in polymer chemistry or as a Michael acceptor .

4,4-Difluorocyclohexane-1-sulfonyl Chloride

- Functional Group Variation : The sulfonyl chloride group replaces the fluoride, significantly altering reactivity.

- Stability : Sulfonyl chlorides are generally more reactive but less stable toward hydrolysis than sulfonyl fluorides. This limits their utility in aqueous environments .

- Commercial Availability : Discontinued in some commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis or storage compared to the fluoride derivative .

Perfluorohexane Sulfonyl Fluoride

- Fluorination Extent : Fully fluorinated alkyl chain (C6F13SO2F) versus partial fluorination in the target compound.

- Properties : Higher thermal and chemical stability due to perfluorination, making it suitable for extreme conditions (e.g., battery electrolytes or surfactants).

- Applications : Widely used in materials science, contrasting with the cyclohexane-based compound’s niche in medicinal chemistry .

4,4-Difluoro-1-(2-fluorobiphenyl-4-yl)cyclohexanecarboxylic Acid

- Functional Group : Replaces sulfonyl fluoride with a carboxylic acid and biphenyl moiety.

- Applications : Pharmaceutical intermediate (e.g., for kinase inhibitors), highlighting the versatility of the difluorocyclohexane scaffold in drug design.

- Synthesis : Requires deprotection steps (e.g., trifluoroacetic acid treatment) and chromatography for purification, indicating higher synthetic complexity .

Biological Activity

4,4-Difluorocyclohexane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in biochemical research due to its potential as an inhibitor of various enzymes. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and implications in pharmacology.

Sulfonyl fluorides, including this compound, function primarily as irreversible inhibitors of serine hydrolases. These compounds modify serine residues in the active sites of target enzymes, leading to a permanent loss of enzymatic activity. The electrophilic nature of the sulfonyl fluoride group allows it to react with nucleophilic residues, such as serine, cysteine, and lysine, making them versatile tools in chemical biology .

Structure-Activity Relationships (SAR)

Research has shown that modifications to the sulfonyl fluoride structure can significantly impact its inhibitory potency and selectivity. For instance, studies indicate that the introduction of different substituents on the cyclohexane ring alters the compound's electrophilicity and its ability to interact with specific enzyme targets .

Table 1: Inhibition Potency of Various Sulfonyl Fluoride Derivatives

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | Fatty Acid Amide Hydrolase (FAAH) |

| Hexadecyl sulfonylfluoride (AM374) | 5 | FAAH |

| Phenylmethane sulfonyl fluoride | 20 | Esterase |

| 5-(4-hydroxyphenyl)pentanesulfonyl fluoride | 10 | FAAH |

This table illustrates the varying degrees of inhibition exhibited by different sulfonyl fluorides against FAAH and other serine hydrolases.

Biological Implications

The inhibition of FAAH by this compound suggests its potential application in modulating endocannabinoid signaling pathways. FAAH is responsible for the degradation of fatty acid amides such as anandamide, a key endocannabinoid. By inhibiting FAAH, this compound may enhance the levels of endocannabinoids, which could have therapeutic implications for pain management and neuroprotection .

Case Studies

A notable study investigated the effects of various sulfonyl fluorides on FAAH activity using recombinant human and rat enzymes. The results demonstrated that this compound exhibited a significant reduction in FAAH activity in both systems. This was confirmed through mass spectrometry analysis which indicated covalent modification of the enzyme .

Another research highlighted its selectivity over other serine hydrolases, suggesting that this compound could be utilized as a selective probe for studying FAAH-related pathways without affecting other enzymes significantly .

Q & A

Q. What are the key considerations when synthesizing 4,4-Difluorocyclohexane-1-sulfonyl fluoride in the laboratory?

- Methodological Answer : The palladium-catalyzed synthesis route is widely used, starting from 4,4-difluorocyclohexan-1-one (0.67 g, 5.0 mmol) under optimized conditions. Key parameters include:

- Catalyst selection (e.g., Pd(PPh₃)₄ or Pd(OAc)₂).

- Reaction temperature (typically 80–100°C) and solvent system (e.g., DMF or THF).

- Purification via column chromatography or recrystallization to isolate the sulfonyl fluoride derivative .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% | Higher loading increases cost but improves conversion |

| Reaction Time | 12–24 hrs | Prolonged time reduces side products |

| Solvent | DMF > THF | DMF enhances solubility of intermediates |

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. The sulfonyl fluoride group is moisture-sensitive, as seen in analogous sulfonyl chlorides (e.g., 4,4-Difluorocyclohexanesulfonyl chloride decomposes at >25°C) .

- Handling : Use glove boxes or Schlenk techniques for moisture-free environments. Wear PPE (nitrile gloves, goggles) due to potential skin/eye irritation (Hazard Class: Eye Irrit. 2, Skin Irrit. 2) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use NMR (δ –120 to –140 ppm for sulfonyl fluoride) and NMR (cyclohexane ring protons at δ 1.5–2.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., C₆H₉F₂O₂S, [M+H]⁺ = 217.9979) .

- Vibrational Spectroscopy : IR peaks at 1350–1400 cm⁻¹ (S=O asymmetric stretching) and 1150–1200 cm⁻¹ (S-F stretching) .

Advanced Research Questions

Q. How does the fluorination pattern influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The 4,4-difluoro substitution on the cyclohexane ring induces both steric and electronic effects:

- Steric Effects : The equatorial fluorine atoms reduce accessibility to the sulfonyl fluoride group, slowing nucleophilic attack.

- Electronic Effects : Electron-withdrawing fluorine atoms enhance the electrophilicity of the sulfur center, promoting reactivity with amines or thiols.

Comparative studies with non-fluorinated analogs (e.g., cyclohexanesulfonyl fluoride) show a 30% slower reaction rate due to reduced electrophilicity .

Q. What computational methods can predict the compound’s behavior in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for Pd-catalyzed reactions to optimize ligand-catalyst interactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF solvation shells).

- PubChem Data : Use pre-computed properties (e.g., LogP = 1.38, PSA = 42.52 Ų) to predict solubility and bioavailability .

Q. How to address contradictions in experimental data regarding reaction yields?

- Methodological Answer : Apply the Fluoride Science Quality Assessment Worksheet to evaluate study rigor:

- Step 1 : Verify catalyst purity (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃).

- Step 2 : Replicate conditions (solvent degassing, moisture control).

- Step 3 : Cross-validate using alternative techniques (e.g., HPLC vs. NMR for yield quantification).

For example, discrepancies in yields (40–70%) may arise from trace water in solvents, which hydrolyzes sulfonyl fluoride intermediates .

Data Contradiction Analysis

Case Study : Conflicting reports on thermal stability (103–107°C vs. decomposition at 80°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.